molecular formula C19H22O5 B12194181 4-hydroxy-11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one

4-hydroxy-11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one

Cat. No.: B12194181
M. Wt: 330.4 g/mol
InChI Key: HYMYABCMHMJYMG-UHFFFAOYSA-N
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Description

4-hydroxy-11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-hydroxy-11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the correct formation of the chromene ring. Industrial production methods may involve the use of green chemistry principles, such as using environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides can be replaced with other nucleophiles under suitable conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-hydroxy-11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of specific biochemical pathways, which is particularly useful in the treatment of diseases like cancer. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar compounds include other chromenes and coumarins, such as:

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

4-hydroxy-11-methoxy-2,2-dimethyl-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-6-one

InChI

InChI=1S/C19H22O5/c1-19(2)9-12(20)16-14(24-19)8-13(22-3)15-10-6-4-5-7-11(10)18(21)23-17(15)16/h8,12,20H,4-7,9H2,1-3H3

InChI Key

HYMYABCMHMJYMG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=C3C(=C(C=C2O1)OC)C4=C(CCCC4)C(=O)O3)O)C

Origin of Product

United States

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